molecular formula C7H11N3 B1604122 3,5-Dimethylpyridine-2,6-diamine CAS No. 90008-32-5

3,5-Dimethylpyridine-2,6-diamine

Cat. No. B1604122
CAS RN: 90008-32-5
M. Wt: 137.18 g/mol
InChI Key: OMIAIHIVQFDRJK-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-2,6-diamine, also known as N2,N6-dimethylpyridine-2,6-diamine, is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is recognized as a readily available and convenient synthon for the preparation of various mono- and bis-derivatives of pyridine .


Synthesis Analysis

The synthesis of 3,5-Dimethylpyridine-2,6-diamine involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol . This reaction leads to the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis(biarylhydrazone) .


Molecular Structure Analysis

The molecules of 3,5-Dimethylpyridine-2,6-diamine are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to that of benzene, except that one of the carbon-hydrogen rings sets has been replaced by a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of 3,5-Dimethylpyridine-2,6-diamine involve various chemical modifications, including Claisen–Schmidt condensation, Claisen condensation, and other reactions . The products of these reactions can be successfully used in subsequent synthetic transformations, including the synthesis of various heterocycles .

Future Directions

Future research directions for 3,5-Dimethylpyridine-2,6-diamine could involve further exploration of its synthesis methods, chemical reactions, and potential applications . For instance, the study of its cyclization mechanism with salicylic aldehyde could lead to the development of new synthetic analogs of natural integrastatins for antiviral research .

properties

IUPAC Name

3,5-dimethylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIAIHIVQFDRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630045
Record name 3,5-Dimethylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyridine-2,6-diamine

CAS RN

90008-32-5
Record name 3,5-Dimethyl-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90008-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-dimethylglutarimidine is prepared from 2,4-dimethylglutaronitrile using the procedure of Example 2. One equivalent of 3,5-dimethyiglutarimidine is combined with Pd·C catalyst in a Hastelloy shaker tube to which liquid NH3 (59 eq.) is added. The mixture is heated at 200° C. for 45 h. The mixture is cooled to ambient temperature and the excess NH3 removed by N2 purge. The crude mixture is suspended in anhydrous MeOH, the catalyst is removed by syringe filtration, and the crude reaction mixture is concentrated in vacuo. 3,5-dimethylglutarimidine conversion is >90% to give 2,6-diamino-3,5-dimethylpyridine in at least 1% net yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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